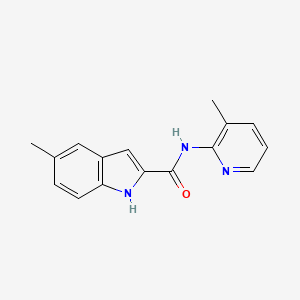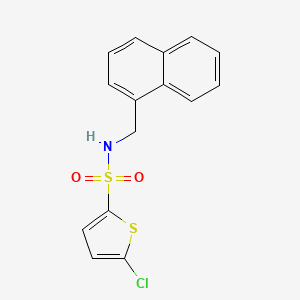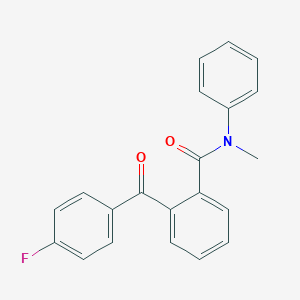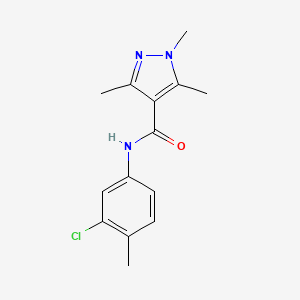
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that plays a key role in many cellular processes. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has two isoforms, 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamideα and 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. Inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to have a wide range of effects on cellular processes, including regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide are complex and depend on the specific cellular context in which the compound is used. In general, inhibition of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-tumor effects. However, the effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibition on other cellular processes, such as glucose metabolism and insulin signaling, are less well understood.
实验室实验的优点和局限性
One of the main advantages of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide is its potency and selectivity as a 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibitor, which makes it a valuable tool for studying the role of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide in cellular processes. However, the compound has some limitations, including its relatively high cost and the potential for off-target effects at high concentrations. Additionally, the compound may have limited solubility in some experimental systems, which can affect its efficacy.
未来方向
There are many potential future directions for research on 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibitors that can be used as therapeutic agents for neurodegenerative diseases and other conditions. Another area of research is the exploration of the effects of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide inhibition on other cellular processes, such as glucose metabolism and insulin signaling. Additionally, the compound may have potential applications in the study of other diseases and conditions, such as cancer and inflammation.
合成方法
The synthesis of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves the reaction of 5-methylindole-2-carboxylic acid with 3-methyl-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product. The purity of the compound can be confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been implicated in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to have neuroprotective effects in animal models. 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has been shown to be a potent and selective inhibitor of 5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide, making it a promising candidate for further development as a therapeutic agent.
属性
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-6-13-12(8-10)9-14(18-13)16(20)19-15-11(2)4-3-7-17-15/h3-9,18H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHSJXSCIXASDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)


![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)

![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)